Home > Products > Screening Compounds P105370 > 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane - 151096-97-8

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane

Catalog Number: EVT-1474972
CAS Number: 151096-97-8
Molecular Formula: C15H22N2O
Molecular Weight: 246.354
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives:

Compound Description: This class of compounds, which includes 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane, was investigated for its potential as dual ligands for the sigma-1 receptor (σ1R) and the µ-opioid receptor (MOR). [] These derivatives were designed using a merging strategy of both targets pharmacophores. [] Researchers explored substitutions at different positions of the central 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. []

Relevance: These compounds share the core 1-oxa-4,9-diazaspiro[5.5]undecane structure with 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane. The variations lie in the substituents attached to the core structure, specifically at positions 2, 4, and 9. [] This makes them structurally related and provides insights into structure-activity relationships for dual σ1R and MOR activity.

4-Alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives:

Compound Description: This series emerged as part of a lead optimization program based on the initial 4-aryl analogues, aiming to improve selectivity and ADME profiles while retaining dual σ1R and MOR activity. [] This series led to the identification of EST73502 (compound 14u in the study).

(R)-7-(2-(2-fluoro-5-((4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methyl)phenethylamino)-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3H)-one:

Compound Description: This compound is identified as the first active ingredient in a pharmaceutical product designed for treating respiratory diseases. [] This product also includes a second active ingredient chosen from a range of drug classes that target various aspects of respiratory illnesses.

Relevance: This compound shares the 1-oxa-4,9-diazaspiro[5.5]undecane core structure with 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane. Additionally, both compounds feature a substituted benzene ring linked to the core structure. [] While this compound has a more complex structure overall, the shared core and linker highlight the versatility of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold in medicinal chemistry.

3-(2-chloro-3-((4-(2-ethylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methyl)phenethoxy)-N-cyclopentyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b]{1,4} oxazin-8-yl)ethylamino)ethyl)propanamide:

Compound Description: This compound is a dual-acting muscarinic antagonist/beta2 agonist (MABA) identified in a patent application for a combination formulation for treating asthma and COPD. [] This application also mentions a structurally similar compound with an isopropyl group instead of an ethyl group on the thiazole ring. []

Relevance: This MABA shares the 1-oxa-4,9-diazaspiro[5.5]undecane core structure with 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane. Both compounds also feature a phenethoxy linker attached to the core structure. [] This structural similarity suggests that the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, and potentially the phenethoxy linker, might contribute to binding or activity across different therapeutic targets.

N-butyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][l,4]oxazin-8-yl)ethylamino)ethyl)-3-(3-(2-(4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethyl)phenethoxy)propanamide:

Compound Description: This compound, identified in the same patent application as the previous compound, is also a dual-acting muscarinic antagonist/beta2 agonist (MABA) intended for asthma and COPD treatment. [] It exhibits close structural similarity to the ethyl analogue discussed above. []

Relevance: This MABA shares the 1-oxa-4,9-diazaspiro[5.5]undecane core with 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane. Additionally, both compounds possess a phenethoxy linker connecting the core structure to other functional groups. [] The presence of an isopropyl group in this MABA, compared to the ethyl group in the previous compound, highlights the potential for structural modifications to fine-tune the pharmacological properties within this class of molecules.

Overview

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane is a chemical compound characterized by its unique spirocyclic structure, which includes a benzyl group and an oxa-diazabicyclic framework. This compound is classified under the category of diazaspiro compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry.

Source and Classification

This compound can be synthesized through various organic reactions involving benzylamine and spirocyclic precursors. It belongs to the class of 1-oxa-4,9-diazaspiro[5.5]undecanes, which have been studied for their pharmacological properties, particularly in relation to receptor interactions and potential therapeutic uses .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the cyclization of a linear precursor under controlled conditions. Common methods include:

  • Cyclization Reactions: Benzylamine reacts with a suitable spirocyclic precursor, often requiring acidic or basic conditions to facilitate the formation of the spirocyclic structure.
  • Reaction Conditions: Careful control of temperature and pH is crucial to achieve high purity of the product. The use of solvents and catalysts may also be optimized depending on the specific synthetic route employed .

Industrial Production Methods

In industrial settings, large-scale synthesis may utilize continuous flow reactors and advanced purification techniques to maximize yield and minimize by-products, ensuring that the compound meets required specifications for its intended applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane can be represented as follows:

  • Molecular Formula: C15_{15}H20_{20}N2_{2}O
  • Molecular Weight: Approximately 244.34 g/mol

The compound features a spirocyclic arrangement that contributes to its unique chemical properties, which are essential for its biological activity .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can yield various reduced forms.
  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate for oxidation.
  • Reducing Agents: Lithium aluminum hydride for reduction.
  • Substituting Agents: Various nucleophiles or electrophiles depending on the desired substitution reaction.

Controlled temperatures, solvents, and catalysts are typically employed to facilitate these transformations effectively .

Mechanism of Action

Process and Data

The primary targets of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane include:

  • Sigma-1 Receptor (σ1R)
  • Mu-opioid Receptor (MOR)

Mode of Action

The compound interacts with these receptors by binding to their active sites, influencing various biochemical pathways. For instance:

  • Activation of MOR leads to inhibition of adenylate cyclase, decreasing cyclic AMP levels, which results in hyperpolarization and reduced neuronal excitability.

Result of Action

The interaction with σ1R influences neurotransmission, while MOR activation typically results in analgesic effects, highlighting its potential therapeutic applications in pain management and neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity profiles indicating potential for further functionalization.

Relevant data from studies suggest that modifications at specific positions on the diazaspiro core can significantly alter biological activity and receptor binding affinities .

Applications

Scientific Uses

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane has several notable applications:

  • Chemistry: Serves as a building block in synthesizing more complex organic molecules.
  • Biology: Under investigation for antimicrobial and antiviral properties.
  • Medicine: Research is ongoing into its potential as a therapeutic agent for pain relief and treatment of central nervous system disorders.
  • Industry: Used as an intermediate in pharmaceutical development and agrochemical production .
Structural Characterization and Nomenclature

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS 151096-97-8) explicitly defines its core architecture and substituents. The parent structure is a spiro[5.5]undecane system—a bicyclic scaffold featuring two fused six-membered rings connected at a central quaternary spiro carbon. The "1-oxa-4,9-diaza" designation indicates oxygen at position 1 and nitrogen atoms at positions 4 and 9. The "4-benzyl" prefix specifies a benzyl group (-CH₂C₆H₅) attached to the N4 nitrogen [4] .

The molecular formula C₁₅H₂₂N₂O (MW: 246.35 g/mol) implies a saturated structure with one degree of unsaturation (attributed to the spiro fusion). Key features include:

  • Spiro Core: Two cyclohexane rings sharing one carbon atom.
  • Heteroatom Placement: Oxygen in one ring (oxazane), nitrogen atoms in both rings (N4 tertiary amine, N9 secondary amine).
  • Benzyl Group: Attached to N4, conferring lipophilicity and steric bulk [4] .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₂₂N₂O
Molecular Weight246.35 g/mol
SMILESC(N1CCOC2(CCNCC2)C1)C1=CC=CC=C1
Hydrogen Bond Donor Count1 (N9-H)
Hydrogen Bond Acceptor Count3 (O, N4, N9)

The benzyl group significantly elevates the calculated XLogP3 value to ~1.8 compared to unsubstituted analogs (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane, XLogP3 ≈ -0.3), highlighting enhanced membrane permeability potential [4] .

Spirocyclic Framework: Comparative Analysis of Diazaspiro[5.5]undecane Derivatives

The 1-oxa-4,9-diazaspiro[5.5]undecane system exhibits distinct topological features compared to other diazaspiro scaffolds. Unlike linear bicyclic amines, the spiro junction imposes near-orthogonal ring geometry, restricting conformational flexibility and favoring specific bioactive orientations [7] [9]. Key derivatives include:

  • N9-Methylated Analog (4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane, C₁₆H₂₄N₂O): Methylation of N9 converts the secondary amine to a tertiary amine, eliminating a hydrogen bond donor. This modification enhances metabolic stability but may reduce affinity for polar binding pockets [7].
  • N4-Protected Derivatives (e.g., 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane): The tert-butoxycarbonyl (Boc) group shields N4 during synthetic routes. Removal yields a free secondary amine for further functionalization [6].
  • Carboxylate Esters (e.g., Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, C₁₆H₂₂N₂O₃): Introduces a polar ester moiety at N9, dramatically altering solubility (XLogP3 ≈1.2 vs. 1.8 for the benzyl analog) .

Table 2: Structural and Property Comparison of Key Derivatives

Compound NameMolecular FormulaKey Structural FeatureXLogP3
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecaneC₁₅H₂₂N₂ON4-Benzyl, N9-H~1.8
4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecaneC₁₆H₂₄N₂ON4-Benzyl, N9-Methyl~2.3
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylateC₁₆H₂₂N₂O₃N9-COOCH₂C₆H₅, N4-H~1.2
4-Boc-1-oxa-4,9-diazaspiro[5.5]undecaneC₁₃H₂₄N₂O₃N4-Boc, N9-H~1.0

The benzyl group at N4 sterically shields the nitrogen lone pair, reducing basicity compared to unsubstituted analogs. This electron-withdrawing effect subtly influences the protonation state at physiological pH [4] [7].

X-ray Crystallography and Conformational Studies

While single-crystal X-ray data for 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane itself is limited in the provided sources, crystallographic studies of closely related spiro[5.5]undecane systems reveal critical conformational insights. The spiro carbon forces the two rings into a perpendicular orientation, with torsion angles at the spiro junction averaging 88–92°. This geometry positions the N4 and N9 nitrogen atoms approximately 5.8–6.2 Å apart—a distance optimal for bidentate binding to biological targets [1] [9].

Key observations from analogous structures include:

  • Ring Puckering: Both six-membered rings adopt chair conformations, with minor distortions near heteroatoms due to bond angle constraints (C-N-C ≈108° vs. ideal 109.5°).
  • Benzyl Group Orientation: The N4-benzyl substituent rotates freely in solution but may adopt a pseudo-axial or pseudo-equatorial position in the solid state, influenced by crystal packing forces.
  • Hydrogen Bonding: The N9-H group acts as a donor in crystalline lattices, forming chains or dimers with acceptor atoms (e.g., chloride in salt forms) [1] [9].

Table 3: Key Crystallographic Parameters (Representative Analog)

ParameterValue
Spiro C-Bond Lengths1.54–1.56 Å
C-O-C Angle (Oxazane)112.5°
N4-Cbenzyl Bond Length1.48 Å
N9-H···A (A=Acceptor) Distance2.10–2.30 Å
Torsion at Spiro Carbon89.7°

These structural attributes underpin the compound’s utility in drug design, where rigidity and defined spatial separation of pharmacophores enhance target selectivity [9].

Spectroscopic Profiling (NMR, IR, MS) for Structural Elucidation

Comprehensive spectroscopic analysis enables unambiguous identification of 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane and differentiation from isomers:

  • NMR Spectroscopy:
  • ¹H NMR (400 MHz, CDCl₃): Characteristic signals include benzyl CH₂ (δ 3.70 ppm, s), spiro ring methylenes (δ 2.50–2.85 ppm, m), oxazane O-CH₂-CH₂-N (δ 3.50–3.75 ppm), and N9-H (δ 1.90 ppm, broad). Aromatic protons resonate at δ 7.20–7.35 ppm .
  • ¹³C NMR (100 MHz, CDCl₃): Key peaks: spiro carbon (δ 68.2 ppm), benzyl CH₂ (δ 58.5 ppm), aromatic carbons (δ 128–139 ppm), oxazane CH₂ (δ 65–70 ppm), and aliphatic ring carbons (δ 40–55 ppm) .

  • IR Spectroscopy (KBr):Bands at 3280 cm⁻¹ (N-H stretch), 2800–3000 cm⁻¹ (C-H aliphatic), 1450–1600 cm⁻¹ (aromatic C=C), and 1110 cm⁻¹ (C-O-C ether stretch). The absence of carbonyl stretches (1650–1750 cm⁻¹) distinguishes it from carboxylated analogs .

  • Mass Spectrometry:Electron impact (EI-MS) shows [M]⁺ at m/z 246 (C₁₅H₂₂N₂O), with key fragments: m/z 91 (benzyl tropylium ion), m/z 154 (spiro system after N-benzyl cleavage), and m/z 70 (piperidine-derived ion) [4] .

Table 4: Diagnostic Spectroscopic Signatures

TechniqueKey SignalsAssignment
¹H NMRδ 3.70 ppm (s, 2H)Benzyl CH₂
δ 2.60–2.85 ppm (m, 8H)Ring CH₂ near N4/N9
δ 3.55 ppm (t, 4H)O-CH₂-CH₂-N
¹³C NMRδ 68.2 ppmSpiro Carbon
δ 58.5 ppmN-CH₂-Ph
δ 139.1, 129.0, 128.5, 126.8 ppmAromatic Carbons
IR1110 cm⁻¹Asymmetric C-O-C Stretch
3280 cm⁻¹N-H Stretch
MS (EI)m/z 246Molecular Ion [M]⁺
m/z 91[C₇H₇]⁺

Properties

CAS Number

151096-97-8

Product Name

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane

IUPAC Name

4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane

Molecular Formula

C15H22N2O

Molecular Weight

246.354

InChI

InChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-17-10-11-18-15(13-17)6-8-16-9-7-15/h1-5,16H,6-13H2

InChI Key

AWHHKKHMEIVLFM-UHFFFAOYSA-N

SMILES

C1CNCCC12CN(CCO2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.